
1-(9H-carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol, also known as 1-carbazol-3-yloxypropan-2-ol, is an organic compound with a wide range of applications in the field of scientific research. It is a white, crystalline solid with a melting point of 100°C and a boiling point of 195°C. This compound has been used in numerous studies for its unique properties and its ability to act as a catalyst in various reactions. Additionally, its low toxicity has made it an attractive choice for use in laboratory experiments.
Applications De Recherche Scientifique
1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol has been used in numerous studies due to its unique properties. It has been used in the synthesis of various organic compounds, such as carbazoles, quinolines, and indoles, which have potential applications in the field of medicine. Additionally, this compound-yloxypropan-2-ol has been used as a catalyst in the synthesis of various organometallic compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds and as a precursor to the synthesis of various pharmaceuticals.
Mécanisme D'action
1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol acts as a catalyst in various reactions. It is believed that the carbazole moiety acts as a Lewis acid, while the naphthyloxy moiety acts as a Lewis base. This allows the compound to act as a bifunctional catalyst, facilitating the formation of new bonds and the cleavage of existing bonds.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound, making it suitable for use in laboratory experiments. However, it is important to note that the compound does have some biochemical and physiological effects. In particular, it is known to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Additionally, it has been shown to have an effect on the metabolism of glucose and other carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol in laboratory experiments has a number of advantages. It is a relatively non-toxic compound and can be used as a catalyst in a variety of reactions. Additionally, it can be used as a reagent in the synthesis of various organic compounds. However, it is important to note that the compound is volatile and may be difficult to handle in certain conditions.
Orientations Futures
For research include the use of this compound in the synthesis of novel organic compounds, such as pharmaceuticals and other biologically active compounds. Additionally, further research into its mechanism of action and its effects on biochemical and physiological processes could lead to new insights into its potential applications. Finally, further research into its use as a catalyst in various reactions could lead to the development of more efficient and cost-effective methods of synthesis.
Méthodes De Synthèse
1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 3-naphthylacetic acid with 9-chloro-9H-carbazole in the presence of a base such as sodium hydroxide. This reaction is typically carried out in an aqueous solution and yields the desired product in high yields. Other methods of synthesis include the reaction of 9H-carbazole with 3-naphthylacetic anhydride, or the reaction of 3-naphthylacetic acid with 9-bromo-9H-carbazole.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-naphthalen-1-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c27-19(17-28-25-15-7-9-18-8-1-2-10-20(18)25)16-26-23-13-5-3-11-21(23)22-12-4-6-14-24(22)26/h1-15,19,27H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMELUDVXRQTKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(pyrimidin-2-yl)amino]benzonitrile](/img/structure/B6513718.png)
![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)
![methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6513736.png)
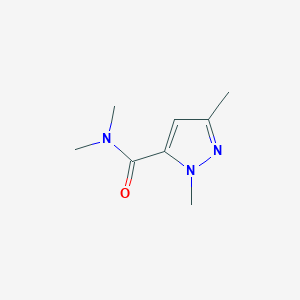
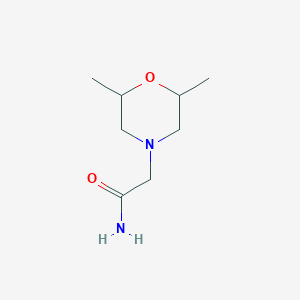
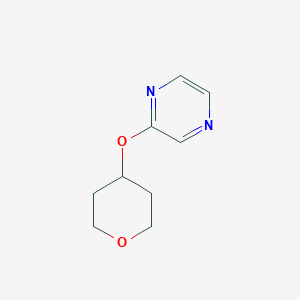
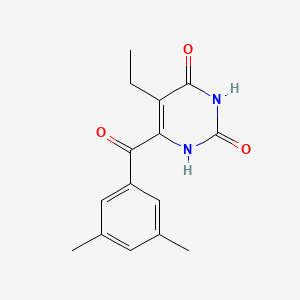

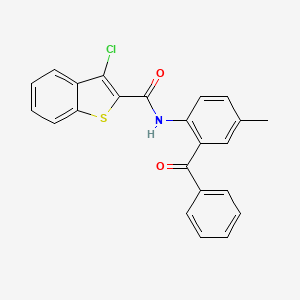
![4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6513795.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B6513802.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B6513808.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B6513809.png)